Product packaging for Diethyl 4,4'-biphenyldicarboxylate(Cat. No.:CAS No. 47230-38-6)

Diethyl 4,4'-biphenyldicarboxylate

Cat. No.: B1295968
CAS No.: 47230-38-6
M. Wt: 298.3 g/mol
InChI Key: SYTZNHBXNLYWAK-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Dicarboxylate Esters

Aromatic dicarboxylate esters are a class of organic compounds characterized by the presence of two ester functional groups attached to an aromatic ring system. beilstein-journals.orgnih.gov These molecules serve as fundamental building blocks in the synthesis of a wide array of polymers and other complex molecules. nih.govdntb.gov.ua The aromatic core provides rigidity, thermal stability, and specific electronic properties, while the ester groups offer reactive sites for polymerization reactions, particularly polycondensation. nih.gov

Within this family, Diethyl 4,4'-biphenyldicarboxylate (B8443884) is distinguished by its biphenyl (B1667301) core. Unlike simpler aromatic dicarboxylates derived from terephthalic acid or isophthalic acid, the biphenyl structure provides an extended, rigid, and linear geometry. This specific shape is instrumental in the formation of ordered structures in the materials derived from it.

Significance in Polymer Science and Materials Chemistry

The primary significance of Diethyl 4,4'-biphenyldicarboxylate lies in its application as a monomer in the synthesis of high-performance polymers. nih.govbohrium.com Its unique molecular architecture directly influences the macroscopic properties of the resulting materials.

This compound is a key monomer used in the production of various polyesters and polyamides through polycondensation reactions. In these reactions, the ester groups react with diols or diamines to form long polymer chains. The resulting polymers incorporate the rigid biphenyl unit into their backbone, which is a defining factor for their material properties. nih.govresearchgate.net A closely related compound, Dimethyl biphenyl-4,4'-dicarboxylate, is also used for similar purposes in polymer synthesis. researchgate.netsigmaaldrich.com

The synthesis of polymers from dicarboxylic esters is a well-established method in polymer chemistry, allowing for the creation of materials with tailored properties. beilstein-journals.orgnih.gov The choice of the diol or diamine co-monomer allows for fine-tuning of the final polymer's characteristics, such as flexibility, solubility, and melting point.

The incorporation of the biphenyl moiety from this compound into a polymer chain imparts several desirable properties:

Liquid Crystallinity: The rigid and rod-like nature of the biphenyl unit is a key feature for creating liquid crystalline polymers (LCPs). nih.govresearchgate.net These materials exhibit properties intermediate between those of conventional liquids and solid crystals, leading to self-ordering and anisotropic properties. dtic.mil LCPs derived from biphenyl monomers can form nematic and smectic phases, which are crucial for applications requiring high strength and modulus. nih.govingentaconnect.com

Thermal Stability: The aromatic structure of the biphenyl core contributes to the high thermal stability of the resulting polymers. ingentaconnect.com This makes them suitable for applications in high-temperature environments where conventional polymers would degrade. Research has shown that biphenyl-based liquid crystals can have degradation temperatures well above the processing temperatures of many commercial polymers. ingentaconnect.com

Mechanical Strength: The rigidity of the polymer backbone, endowed by the biphenyl units, leads to materials with high mechanical strength and stiffness. This is a direct consequence of the ordered arrangement of the polymer chains in the solid state. dtic.mil

Pi-Pi Stacking Interactions: The aromatic rings of the biphenyl groups can engage in pi-pi stacking interactions. nih.gov These noncovalent interactions can act as physical crosslinks, further enhancing the mechanical properties and influencing the self-assembly and morphology of the polymers. nih.gov

Overview of Research Trajectories

Current research involving this compound and its parent acid, 4,4'-biphenyldicarboxylic acid, is focused on several key areas:

High-Performance Liquid Crystalline Polymers: Researchers continue to explore the synthesis of novel LCPs with enhanced thermal and mechanical properties for advanced applications in electronics, aerospace, and automotive industries. bohrium.comdtic.milingentaconnect.com

Sustainable Polymers: There is growing interest in producing the precursor, 4,4'-biphenyldicarboxylic acid, from bio-based sources to develop more sustainable high-performance polymers. acs.orgjk-sci.com For instance, 2,2'-bifuran-5,5'-dicarboxylic acid (BFDCA) is being investigated as a bio-based alternative that can produce polymers with comparable or even improved properties. jk-sci.com

Functional Materials: The biphenyl unit is being incorporated into functional materials such as metal-organic frameworks (MOFs) and coordination polymers. rsc.orgnih.gov In these materials, the biphenyl dicarboxylate acts as a linker, creating porous structures with potential applications in gas storage, separation, and catalysis. nih.gov

Fluorinated Derivatives: The synthesis and study of fluorinated versions, such as octafluorobiphenyl-4,4'-dicarboxylic acid, are being pursued to create materials with unique photoluminescent and electronic properties. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O4 B1295968 Diethyl 4,4'-biphenyldicarboxylate CAS No. 47230-38-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(4-ethoxycarbonylphenyl)benzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H18O4/c1-3-21-17(19)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(20)22-4-2/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTZNHBXNLYWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294075
Record name Diethyl 4,4'-biphenyldicarboxylate
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Molecular Weight

298.3 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

47230-38-6
Record name 47230-38-6
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Record name Diethyl 4,4'-biphenyldicarboxylate
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Record name Diethyl 4,4'-biphenyldicarboxylate
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Record name Diethyl 4,4′-biphenyldicarboxylate
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Ii. Synthetic Methodologies and Reaction Engineering for Diethyl 4,4 Biphenyldicarboxylate

Esterification Routes from 4,4'-Biphenyldicarboxylic Acid

The conversion of 4,4'-biphenyldicarboxylic acid to its diethyl ester is a cornerstone of its production. This transformation is most commonly accomplished via Fischer esterification, a classic and robust method in organic synthesis.

Fischer Esterification Protocols

Fischer-Speier esterification is a well-established and versatile method for producing esters from carboxylic acids and alcohols, a reaction that has been a mainstay in chemical synthesis for over a century. researchgate.net The reaction involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org To favor the formation of the ester product, the equilibrium of this reversible reaction is typically shifted to the right by using an excess of the alcohol or by removing the water that is formed during the reaction. masterorganicchemistry.comorganic-chemistry.orgathabascau.ca This method is not only applicable to a wide range of substrates but has also seen continuous development in terms of catalytic systems, including both homogeneous and heterogeneous catalysts. researchgate.netmdpi.com

In the context of producing diethyl 4,4'-biphenyldicarboxylate (B8443884), a double Fischer esterification is necessary, where both carboxylic acid groups of 4,4'-biphenyldicarboxylic acid react with ethanol (B145695). masterorganicchemistry.com The general reaction is depicted below:

Figure 1: Fischer Esterification of 4,4'-Biphenyldicarboxylic Acid

Acid Catalysis in Diethyl 4,4'-Biphenyldicarboxylate Synthesis

The role of the acid catalyst in Fischer esterification is pivotal. Strong acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH) are commonly employed. masterorganicchemistry.commasterorganicchemistry.com The catalyst serves two primary functions: it activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack, and it facilitates the departure of the water molecule by protonating the hydroxyl group, turning it into a better leaving group. mdpi.commasterorganicchemistry.com

Recent research has also explored the use of various other catalysts to improve efficiency and sustainability. These include Lewis acids, solid acid catalysts, and even ionic liquids. researchgate.netorganic-chemistry.orgmdpi.com For instance, hafnium(IV) and zirconium(IV) salts have been shown to be effective catalysts for direct ester condensation. organic-chemistry.org The choice of catalyst can significantly impact the reaction conditions, yield, and environmental footprint of the synthesis.

Catalyst TypeExamplesKey Advantages
Brønsted Acids H₂SO₄, HCl, TsOHReadily available, low cost
Lewis Acids Hf(IV) salts, Zr(IV) saltsHigh activity, potential for milder conditions
Solid Acids Sulfonated resins, Graphene oxideReusable, simplified purification
Ionic Liquids ---Potential for "green" chemistry, unique reactivity

This table provides an overview of different types of catalysts used in Fischer esterification.

Mechanistic Investigations of Acid-Catalyzed Esterification

The mechanism of acid-catalyzed esterification has been a subject of extensive study and is generally well-understood. masterorganicchemistry.commdpi.commasterorganicchemistry.com It proceeds through a series of reversible steps involving protonation, nucleophilic attack, proton transfer, and elimination.

The initial and crucial step in the acid-catalyzed esterification is the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol. libretexts.orgopenochem.org Some studies, using density functional theory (DFT) calculations, suggest that the protonation of the hydroxyl-oxygen of the carboxylic acid can also occur, leading to the formation of a highly reactive acylium ion. rsc.orgsemanticscholar.org This protonation step is considered the rate-controlling step in some proposed mechanisms. rsc.orgsemanticscholar.org

The attack of the alcohol on the protonated carbonyl group leads to the formation of a key tetrahedral intermediate. masterorganicchemistry.comtaylorandfrancis.com This intermediate contains two equivalent hydroxyl groups. organic-chemistry.org The formation of this intermediate is a critical step in the reaction pathway. taylorandfrancis.com Following its formation, a proton transfer occurs from the attacking alcohol's oxygen to one of the original hydroxyl groups. masterorganicchemistry.commasterorganicchemistry.com This proton transfer converts one of the hydroxyl groups into a good leaving group, water. masterorganicchemistry.com The tetrahedral intermediate then collapses, eliminating a molecule of water and reforming the carbonyl group, which leads to the protonated ester. masterorganicchemistry.com Deprotonation of this species by a base in the reaction medium regenerates the acid catalyst and yields the final ester product. libretexts.org

Optimization of Reaction Conditions: Temperature, Solvent, and Stoichiometry

The optimization of reaction parameters is a critical step in maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key variables include temperature, solvent, and the stoichiometry of the reactants.

Temperature: The reaction temperature significantly influences the rate of both desired and undesired reactions. For instance, in esterification reactions, higher temperatures generally accelerate the conversion to the diethyl ester. However, excessively high temperatures can lead to side reactions or decomposition of the product. In coupling reactions, the optimal temperature is highly dependent on the specific catalytic system being employed.

Solvent: The choice of solvent is crucial and can affect reactant solubility, reaction kinetics, and the ease of product purification. For esterification, an excess of ethanol can serve as both a reactant and a solvent. In coupling reactions, such as the Suzuki-Miyaura cross-coupling, solvents like dimethylformamide (DMF) are often used. chemicalbook.com The selection of greener, bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is also a growing consideration in modern chemical synthesis to reduce environmental hazards. nih.gov

Stoichiometry: The molar ratio of reactants is a key factor in driving the reaction towards completion. In esterification, using an excess of ethanol can shift the equilibrium to favor the formation of the diethyl ester. In cross-coupling reactions, the stoichiometry of the coupling partners, catalyst, and base must be carefully controlled to achieve high yields and minimize the formation of homocoupled byproducts. For example, a common approach in Suzuki-Miyaura reactions involves using a slight excess of the boronic acid derivative relative to the aryl halide. chemicalbook.com

Table 1: General Impact of Reaction Parameters on Synthesis

Parameter Effect on Reaction Considerations for Optimization
Temperature Influences reaction rate and selectivity. Balance reaction speed with potential for side reactions and decomposition.
Solvent Affects solubility, reaction kinetics, and work-up. Choose for optimal reactant solubility, catalyst performance, and ease of removal. Green chemistry principles are increasingly important. nih.gov

| Stoichiometry | Controls the consumption of reactants and can drive equilibrium. | Optimize molar ratios to maximize conversion of the limiting reagent and minimize byproducts. |

Alternative Esterification Strategies

Beyond the direct Fischer-Speier esterification of 4,4'-biphenyldicarboxylic acid with ethanol in the presence of an acid catalyst, other methods can be employed. One such alternative is the reaction of the corresponding acyl chloride, 4,4'-biphenyldicarbonyl dichloride, with ethanol. This method is often faster and proceeds under milder conditions but requires the additional step of preparing the acyl chloride from the dicarboxylic acid, for example, by using thionyl chloride. Another approach involves the use of alkylating agents to convert the dicarboxylic acid to its diethyl ester.

Coupling Reactions for Biphenyl (B1667301) Moiety Formation

The construction of the central biphenyl scaffold is the cornerstone of synthesizing this compound. Various coupling strategies have been developed to achieve this transformation efficiently.

Oxidative Coupling Approaches

Oxidative coupling reactions offer a direct method for forming the biphenyl linkage from simpler aromatic precursors. This can involve the dimerization of a suitable 4-substituted benzene (B151609) derivative. For example, methods have been developed for the synthesis of substituted 2,2'- and 4,4'-biphenyldiols using oxidative coupling reactions with reagents like potassium ferricyanide (B76249) and iron(III) chloride hexahydrate. jraic.comdntb.gov.uaresearchgate.net While this approach is atom-economical, controlling the regioselectivity to exclusively form the 4,4'-isomer can be a challenge. The oxidation of 4,4'-diisopropylbiphenyl (B92181) is another route to the biphenyl-4,4'-dicarboxylic acid precursor, which can then be esterified. google.com This process often utilizes a cobalt and/or manganese catalyst in the presence of molecular oxygen. google.com

Cross-Coupling Reactions

Modern organic synthesis heavily relies on catalytic cross-coupling reactions to form carbon-carbon bonds with high precision and functional group tolerance. The Suzuki-Miyaura cross-coupling is a particularly powerful tool for this purpose. In the context of this compound synthesis, this could involve the palladium-catalyzed reaction between ethyl 4-bromobenzoate (B14158574) and ethyl 4-boronylbenzoate. A similar approach has been demonstrated for the synthesis of 4,4'-Biphenyldicarboxaldehyde, where 4-formylphenylboronic acid is coupled with a 4-halobenzaldehyde. chemicalbook.com These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base, such as sodium carbonate or cesium carbonate, in a suitable solvent like DMF. chemicalbook.comorgsyn.org

Table 2: Example of Suzuki-Miyaura Cross-Coupling Conditions

Component Example Reagent/Condition Role in Reaction Reference
Aryl Halide Ethyl 4-bromobenzoate Electrophilic coupling partner orgsyn.org
Boronic Acid/Ester Ethyl 4-boronylbenzoate Nucleophilic coupling partner chemicalbook.com
Catalyst Palladium Acetate (B1210297) (Pd(OAc)₂) Facilitates the catalytic cycle orgsyn.org
Ligand Triphenylphosphine (PPh₃) Stabilizes the palladium center orgsyn.org
Base Sodium Carbonate (Na₂CO₃) Activates the boronic acid orgsyn.org

| Solvent | Dimethylformamide (DMF) | Dissolves reactants and facilitates the reaction | chemicalbook.com |

Diels-Alder-Dehydration Reactions with Furanic Precursors

A more recent and sustainable approach to aromatic compounds involves the use of biomass-derived furanic precursors. The Diels-Alder reaction between a furan (B31954) derivative and a dienophile, followed by a dehydration step, can yield the desired aromatic ring system. nsf.govresearchgate.netuaeu.ac.aeresearchgate.net For the synthesis of biphenyl dicarboxylates, this strategy can be employed by reacting a bifuran diester with ethene. nsf.gov This method is particularly attractive as it can be selective for the 4,4'-dicarboxylate isomer and bypasses certain oxidation steps required in other routes. nsf.gov

The success of the Diels-Alder-dehydration strategy hinges on the use of effective catalysts. Lewis acidic catalysts are often employed to activate the substrates and facilitate the reaction. researchgate.netresearchgate.net Studies have shown that rare earth metal triflates, such as scandium triflate (Sc(OTf)₃) and lanthanum triflate (La(OTf)₃), are effective for the reaction between dimethyl 2,2'-bifuran-5,5'-dicarboxylate and ethene to produce dimethyl biphenyl-4,4'-dicarboxylate. nsf.gov For instance, a 31% yield of the dimethyl biphenyl dicarboxylate was achieved using Sc(OTf)₃ at 220 °C. nsf.gov Heterogeneous catalysts, such as Lewis-acidic zeolites like Sn-BEA, Zr-BEA, and Hf-BEA, are also promising as they can be more easily separated and recycled. researchgate.netuaeu.ac.aeacs.org These catalysts have been shown to significantly reduce the activation energy for the Diels-Alder reaction of furan with dienophiles. researchgate.net

Table 3: Catalysts for Diels-Alder-Dehydration of Furanic Precursors

Catalyst Type Specific Example Key Findings Reference
Homogeneous Lewis Acid Scandium Triflate (Sc(OTf)₃) Achieved a 31% yield of dimethyl biphenyl-4,4'-dicarboxylate from a bifuran precursor and ethene. nsf.gov
Homogeneous Lewis Acid Lanthanum Triflate (La(OTf)₃) Effective for the synthesis of an intermediate mono-aromatic ester with 76.6% yield. nsf.gov
Heterogeneous Lewis Acid Zr-BEA Zeolite Useful for Diels-Alder and dehydrative aromatization reactions between ethylene (B1197577) and various furans. acs.org
Para-Selectivity in Biphenyl Dicarboxylate Synthesis

The regioselectivity of the functionalization of the biphenyl core is a critical aspect of the synthesis of 4,4'-biphenyldicarboxylate derivatives. Achieving high para-selectivity is essential to maximize the yield of the desired isomer and minimize costly separation processes. One effective strategy involves the oxidation of 4,4'-disubstituted biphenyl precursors. For instance, the oxidation of 4,4'-diisopropylbiphenyl using a cobalt-manganese-bromine catalyst system in acetic acid has been shown to produce biphenyl-4,4'-dicarboxylic acid with high selectivity. google.com The steric hindrance of the isopropyl groups directs the oxidation to the para positions. While this method yields the dicarboxylic acid, subsequent esterification with ethanol would be required to produce this compound.

Another approach to ensure para-selectivity is through coupling reactions of para-substituted precursors. The Suzuki-Miyaura coupling, a powerful tool for carbon-carbon bond formation, is particularly well-suited for this purpose. By coupling a para-substituted aryl halide with a para-substituted arylboronic acid, the 4,4'-biphenyl scaffold can be constructed with inherent regiocontrol. For example, the coupling of ethyl 4-bromobenzoate with a suitable boronic acid derivative in the presence of a palladium catalyst would directly yield a precursor that can be converted to this compound. The choice of catalyst and reaction conditions is crucial in minimizing side reactions such as homocoupling. pku.edu.cn

Reaction Kinetics and Selectivity Control

In coupling reactions like the Suzuki-Miyaura coupling, the kinetics are influenced by factors such as the nature of the catalyst, the solvent, the base, and the temperature. The choice of ligand for the palladium catalyst can affect the rate of the catalytic cycle and the suppression of side products. Understanding the rate-determining step of the reaction is key to optimizing conditions for maximum yield and selectivity of the desired para-isomer. Kinetic studies on related systems, such as the acidolysis of para-substituted N-phenylacetyl-N-benzyl- and N-phenylacetyl-N-phenyl-alpha,alpha-dialkylglycine cyclohexylamides, highlight the sensitivity of reaction rates to the electronic effects of substituents on the aromatic rings, providing insights into structure-reactivity relationships that can be applied to the synthesis of biphenyl derivatives. uminho.pt

Derivatization from Related Biphenyl Compounds

Conversion from Dimethyl 4,4'-Biphenyldicarboxylate

A common and straightforward method for the synthesis of this compound is through the transesterification of its methyl ester counterpart, dimethyl 4,4'-biphenyldicarboxylate. This reaction involves the exchange of the methyl groups of the ester with ethyl groups from ethanol in the presence of a catalyst.

The process is typically driven by Le Chatelier's principle, where a large excess of ethanol is used to shift the equilibrium towards the formation of the diethyl ester. The choice of catalyst is critical and can be either acidic or basic. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid, while base catalysts can range from sodium ethoxide to heterogeneous catalysts like mixed metal oxides. The reaction temperature and the method for removing the methanol (B129727) byproduct also play a significant role in the reaction's efficiency. For instance, in the transesterification of dimethyl carbonate with ethanol, various catalysts have been explored, with yttrium triflate showing high efficiency. researchgate.net While not a direct analogue, this study provides valuable insights into catalyst selection for transesterification.

Catalyst TypeExample CatalystTypical Reaction ConditionsAdvantagesDisadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)Excess ethanol, elevated temperatures (e.g., reflux)Effective, low costCorrosive, difficult to separate from product
Homogeneous Base Sodium Ethoxide (NaOEt)Excess ethanol, moderate temperaturesHigh reaction ratesSensitive to water and free acids
Heterogeneous Metal Oxides (e.g., MgO, CaO)Excess ethanol, higher temperaturesEasily separable, reusableCan be less active than homogeneous catalysts

Synthesis from Halogenated Biphenyl Precursors

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for synthesizing biphenyl derivatives, including this compound, from halogenated precursors. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

A practical route to this compound involves the coupling of two molecules of ethyl 4-bromobenzoate in the presence of a palladium catalyst and a suitable reducing agent or by coupling ethyl 4-bromobenzoate with ethyl 4-boronatobenzoate. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing the formation of undesired byproducts. For example, a nickel-catalyzed Suzuki-Miyaura coupling in water has been developed for the synthesis of 2-aryl allyl phosphonates, demonstrating the potential for more environmentally friendly coupling conditions. nih.gov While the specific substrates differ, the underlying principles of catalyst selection and reaction optimization are transferable.

A general procedure for a Suzuki-Miyaura coupling to form a biphenyl structure is outlined below:

Reactant 1Reactant 2Catalyst SystemBaseSolventTypical Yield
Ethyl 4-bromobenzoateEthyl 4-boronatobenzoatePd(PPh₃)₄K₂CO₃Toluene/WaterHigh
4,4'-Dibromobiphenyl(Diethoxycarbonyl)diboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/WaterModerate to High

Synthesis from Dinitrobiphenyl Derivatives

Another synthetic route to this compound starts from 4,4'-dinitrobiphenyl. This multi-step process first involves the reduction of the nitro groups to amino groups, followed by diazotization and subsequent conversion to the carboxylic acid or ester functionalities.

The reduction of the dinitro compound to 4,4'-diaminobiphenyl can be achieved using various reducing agents, such as tin and hydrochloric acid (Sn/HCl) or catalytic hydrogenation. The resulting diamine can then undergo a Sandmeyer-type reaction. This involves diazotization of the amino groups with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a bis-diazonium salt. This intermediate can then be reacted with a cyanide source (e.g., copper(I) cyanide) to introduce nitrile groups, which can be subsequently hydrolyzed to carboxylic acids and then esterified to the diethyl ester. Alternatively, direct conversion of the diazonium salt to the carboxylic acid can be attempted under specific conditions, followed by esterification. The synthesis of 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid has been reported as a precursor for functionalized metal-organic frameworks, indicating that nitrated biphenyls are viable starting materials for dicarboxylate derivatives. rsc.org

Green Chemistry Approaches in this compound Synthesis

Modern synthetic strategies are moving away from traditional methods that often involve harsh conditions and environmentally damaging reagents. The focus has shifted to developing more sustainable pathways that minimize waste and improve safety.

The selection of a solvent is critical in green chemistry, as solvents constitute a major portion of the waste generated in chemical processes. Research has focused on replacing volatile, toxic, and flammable organic solvents with greener alternatives.

For reactions related to the synthesis of biphenyl structures, several environmentally benign solvents have been explored. Polyethylene glycol (PEG), particularly PEG-400, has been successfully used as a solvent in the synthesis of the parent compound, 4,4'-biphenyldicarboxylic acid. google.com PEG is non-volatile, non-toxic, and biodegradable, making it an excellent green alternative. google.comspringerprofessional.de Other solvents such as 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable sources like corncobs, and Cyclopentyl methyl ether (CPME) are considered greener substitutes for traditional ether solvents like tetrahydrofuran (B95107) (THF) or 1,4-dioxane. sigmaaldrich.com CPME is noted for its stability and resistance to peroxide formation, which enhances laboratory safety. sigmaaldrich.com Water, the most abundant and non-toxic solvent, is also utilized in certain coupling reactions, often with the aid of specialized catalysts designed for aqueous media. researchgate.net

Table 1: Comparison of Green Solvents and Traditional Counterparts

Green Solvent Traditional Counterpart Key Advantages of Green Solvent
Polyethylene Glycol (PEG) DMF, DMSO Low volatility, non-toxic, often allows for easier product separation. google.comresearchgate.net
2-Methyltetrahydrofuran (2-MeTHF) Tetrahydrofuran (THF) Derived from renewable biomass, higher boiling point. sigmaaldrich.com
Cyclopentyl methyl ether (CPME) MTBE, THF, Dioxane Resists peroxide formation, hydrophobic, stable. sigmaaldrich.com

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. Innovations in catalysis are pivotal for the sustainable production of this compound and related compounds. Low-energy catalytic processes that operate at lower temperatures and pressures are at the forefront of sustainable chemistry. qub.ac.uk

Recent advances include the development of single-atom catalysts (SACs) and diatomic catalysts (DACs), which offer maximum atom efficiency and unique reactivity for various organic syntheses. qub.ac.uk For the key step of forming the biphenyl backbone, nickel-based catalysts have proven effective. For instance, a nickel bromide bipyridine complex can catalyze the coupling of aryl sulfonates, such as tosylates derived from biomass, to form the biaryl structure. protocols.io Palladium catalysts are also widely used in cross-coupling reactions like the Suzuki-Miyaura coupling to create C-C bonds for biphenyl systems. chemicalbook.com Research efforts are focused on creating catalysts that are not only highly active but also robust and recyclable, sometimes immobilized on supports like amphiphilic polystyrene-poly(ethylene glycol) (PS-PEG) resins to facilitate their use in green solvents like water. researchgate.net

Table 2: Catalytic Systems for Biphenyl Synthesis

Catalytic System Reaction Type Substrates Key Features
Nickel Bromide Bipyridine Reductive Coupling Aryl Tosylates Enables coupling of phenol (B47542) derivatives. protocols.io
Palladium on PS-PEG resin Suzuki-Miyaura Coupling Arylboronic acids and Aryl halides Designed for use in aqueous media. researchgate.net
Cu(at)MCOP Suzuki-Miyaura Coupling Phenyl boronic acid and Aryl halides Heterogeneous catalyst, recoverable by filtration. chemicalbook.com

A key principle of green chemistry is the use of renewable feedstocks. Lignin (B12514952), a major component of plant biomass, is a rich source of aromatic chemicals that can serve as precursors for high-value products. protocols.io Phenolic compounds derived from lignin depolymerization, such as 4-hydroxybenzoic acid, vanillic acid, and syringic acid, can be converted into biaryl dicarboxylates. protocols.io This approach provides a direct route from a renewable resource to the core structure of compounds like this compound, offering a sustainable alternative to petroleum-based feedstocks. protocols.io

Another significant pathway involves the conversion of biomass-derived furans. nih.govresearchgate.net For example, 2,5-dimethylfuran (B142691) (derived from fructose) can react with ethylene (which can be produced from bio-ethanol) over zeolite catalysts to form p-xylene, a key aromatic intermediate. nih.govresearchgate.net Furthermore, research has identified 2,2'-bifuran-5,5'-dicarboxylic acid (BFDCA), which can be sourced from agricultural by-products, as a promising bio-based alternative to 4,4'-biphenyldicarboxylic acid for creating high-performance polymers. jk-sci.com The synthesis of BFDCA is simpler and occurs under milder conditions, and its resulting polymers exhibit enhanced biodegradability. jk-sci.com

Table 3: Biomass-Derived Precursors for Aromatic Compounds

Biomass Precursor Source Potential Aromatic Product
4-Hydroxybenzoic acid Lignin Biphenyl-4,4'-dicarboxylic acid. protocols.io
Vanillic acid Lignin Methoxy-substituted biaryl dicarboxylates. protocols.io
2,5-Dimethylfuran Fructose (from carbohydrates) p-Xylene. researchgate.net
Furfural Xylose (from hemicellulose) Furfuryl alcohol, 2-methylfuran. researchgate.netresearchgate.net

Purification and Isolation Techniques in Academic Synthesis

In an academic or research setting, the purification and isolation of the target compound are crucial for confirming its identity and purity. For this compound and its precursors, standard organic chemistry techniques are employed.

A common multi-step procedure involves liquid-liquid extraction to separate the product from the reaction mixture. For example, after the reaction is complete, the mixture might be diluted with a solvent like ethyl acetate or diethyl ether. protocols.iochemicalbook.com This organic phase is then washed sequentially with an acidic solution (e.g., 1M hydrochloric acid), deionized water, and a saturated brine solution. protocols.io The purpose of these washes is to remove unreacted reagents, catalysts, and water-soluble byproducts. The washed organic layer is then dried over an anhydrous salt, such as sodium sulfate, to remove residual water. protocols.io

After drying, the solvent is removed under reduced pressure using a rotary evaporator. protocols.io This leaves the crude product, which is often a mixture of the desired compound and non-volatile impurities. The final purification step is typically column chromatography. protocols.iochemicalbook.com In this technique, the crude product is passed through a column of silica (B1680970) gel using a solvent system like petroleum ether/ethyl acetate to separate the components based on their polarity, yielding the pure compound. chemicalbook.com

In some cases, a simpler method of recrystallization can be used. This involves dissolving the crude product in a minimum amount of a hot solvent (e.g., absolute ethanol) and allowing it to cool slowly. google.com As the solution cools, the pure product crystallizes out, leaving impurities behind in the solvent. This method is often preferred when applicable as it avoids the need for large volumes of chromatography solvents. google.com

Table 4: Common Steps in Academic Purification of Biphenyl Derivatives

Purification Step Purpose Typical Reagents/Apparatus
Extraction Separate the product from the aqueous phase and water-soluble impurities. Separatory funnel, diethyl ether, ethyl acetate. protocols.io
Washing Remove residual acids, bases, and salts. Deionized water, saturated brine solution. protocols.io
Drying Remove dissolved water from the organic solvent. Anhydrous sodium sulfate, magnesium sulfate. protocols.io
Concentration Remove the bulk solvent to isolate the crude product. Rotary evaporator. protocols.io
Column Chromatography Separate the target compound from impurities based on polarity. Silica gel, solvent eluent (e.g., petroleum ether/ethyl acetate). protocols.iochemicalbook.com

Iii. Advanced Characterization and Spectroscopic Analysis of Diethyl 4,4 Biphenyldicarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Diethyl 4,4'-biphenyldicarboxylate (B8443884), offering precise information about the hydrogen and carbon atomic environments within the molecule.

The proton NMR (¹H NMR) spectrum of Diethyl 4,4'-biphenyldicarboxylate provides distinct signals corresponding to the different types of protons present. chemicalbook.com In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons on the biphenyl (B1667301) core appear as two distinct doublets in the downfield region. chemicalbook.com The protons ortho to the ester groups are observed at approximately 8.12 ppm, while the protons meta to the ester groups are found at around 7.68 ppm. chemicalbook.com The ethyl ester protons exhibit a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) of the ethyl groups are visible as a quartet at approximately 4.41 ppm, and the methyl protons (-CH₃) appear as a triplet at about 1.42 ppm. chemicalbook.com

Table 1: ¹H NMR Spectral Data for this compound chemicalbook.com

Assignment Chemical Shift (ppm) Multiplicity
Aromatic-H (ortho to -COOEt)8.123Doublet
Aromatic-H (meta to -COOEt)7.678Doublet
-OCH₂ CH₃4.405Quartet
-OCH₂CH₃ 1.418Triplet

Data obtained in CDCl₃ at 90 MHz. chemicalbook.com

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. chemicalbook.com The spectrum shows distinct peaks for the carbonyl carbon of the ester group, the aromatic carbons of the biphenyl rings, and the carbons of the ethyl groups. chemicalbook.com The carbonyl carbons typically resonate around 166 ppm. The quaternary aromatic carbons to which the ester groups are attached and the other quaternary aromatic carbons of the biphenyl linkage appear at distinct chemical shifts. The aromatic CH carbons also show characteristic signals in the aromatic region of the spectrum. The methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl groups are observed in the upfield region of the spectrum. chemicalbook.com

Table 2: ¹³C NMR Spectral Data for this compound chemicalbook.com

Assignment Chemical Shift (ppm)
C =O~166.0
Aromatic C -COOEt~130.0
Aromatic C -C ~144.0, ~127.0
Aromatic C H~130.0, ~129.0
-OCH₂ CH₃~61.0
-OCH₂CH₃ ~14.0

Note: Approximate chemical shifts are provided based on typical values for similar structures. chemicalbook.com

Together, ¹H and ¹³C NMR spectroscopy unequivocally confirm the molecular structure of this compound. The number of signals, their chemical shifts, multiplicities, and integration values in the ¹H NMR spectrum correspond directly to the number and connectivity of the protons in the molecule. Similarly, the number and chemical shifts of the signals in the ¹³C NMR spectrum align with the carbon framework. The absence of significant impurity peaks in these spectra is a strong indicator of the high purity of the sample.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov For this compound, GC-MS analysis serves to both identify the compound and assess its purity. nih.gov The gas chromatogram will show a single major peak at a specific retention time, corresponding to the elution of this compound from the GC column. The mass spectrum associated with this peak provides the definitive identification. nih.gov The electron ionization (EI) mass spectrum of this compound typically shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 298, which corresponds to the molecular weight of the compound (C₁₈H₁₈O₄). chemicalbook.comnist.gov Common fragmentation patterns involve the loss of an ethoxy group (-OCH₂CH₃, m/z 45) or an ethoxycarbonyl group (-COOCH₂CH₃, m/z 73), leading to significant fragment ions. The presence of a single dominant peak in the chromatogram confirms the high purity of the analyzed sample. researchgate.net

Table 3: Key Mass Spectrometry Data for this compound chemicalbook.comchemicalbook.com

Fragment m/z Value Identity
Molecular Ion298[C₁₈H₁₈O₄]⁺
Base Peak253[M - OCH₂CH₃]⁺
Other Fragments225, 180, 152Various fragmentation products

Data obtained via electron ionization (EI) at 75 eV. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, HRMS would confirm the molecular formula C₁₈H₁₈O₄ by measuring the exact mass of the molecular ion, which is calculated to be 298.1205. This precise mass measurement distinguishes it from other compounds that may have the same nominal mass but a different elemental composition.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups and probe the molecular structure of a compound. While IR spectroscopy measures the absorption of infrared radiation due to changes in the molecular dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in molecular polarizability.

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its aromatic ester structure. nih.govnist.gov The key functional groups—the carbonyl group (C=O), the C-O ester linkages, the aromatic rings, and the aliphatic ethyl groups—give rise to distinct bands in the spectra.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration , which is expected in the region of 1700-1730 cm⁻¹. This intense band is a definitive indicator of the ester functional group. The C-O stretching vibrations of the ester group typically appear as two distinct bands in the 1300-1000 cm⁻¹ region.

Vibrations associated with the biphenyl moiety include aromatic C-H stretching, which occurs above 3000 cm⁻¹, and aromatic C=C ring stretching, which gives rise to a series of bands typically found in the 1600-1450 cm⁻¹ range. The para-substitution pattern on the benzene (B151609) rings influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The aliphatic ethyl groups are identified by their C-H stretching vibrations, which occur just below 3000 cm⁻¹, and by their C-H bending (scissoring and rocking) vibrations, typically observed around 1470-1370 cm⁻¹.

Below is a table summarizing the characteristic vibrational frequencies for the functional groups in this compound.

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
C-H StretchingAromatic (Biphenyl)3100 - 3000Medium to WeakStrong
C-H StretchingAliphatic (Ethyl)3000 - 2850MediumMedium
C=O StretchingEster1730 - 1715StrongMedium to Weak
C=C StretchingAromatic (Biphenyl)1625 - 1450Medium to Strong (multiple bands)Strong
C-H BendingAliphatic (Ethyl)1470 - 1370MediumMedium
C-O StretchingEster (O-C-C)1300 - 1200StrongMedium
C-O StretchingEster (C-O-C)1150 - 1050StrongMedium
C-H Out-of-Plane BendingAromatic (para-substituted)870 - 810StrongWeak

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.

The primary chromophore in this compound is the extended conjugated π-system of the biphenyl core, which is further influenced by the two para-substituted ethoxycarbonyl groups. The UV-Vis spectrum of this compound is characterized by a strong absorption band in the ultraviolet region, which is typical for aromatic compounds with extended conjugation. nih.gov

The main electronic transitions observed for this molecule are π → π* transitions . These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the biphenyl system. The conjugation between the two phenyl rings lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption maximum (λ_max) to longer wavelengths compared to a single benzene ring.

The carbonyl groups of the ester functions also possess n (non-bonding) and π orbitals. Therefore, n → π* transitions , involving the promotion of a non-bonding electron from an oxygen lone pair to a π* antibonding orbital of the C=O double bond, are also possible. However, n → π* transitions are typically much weaker in intensity than π → π* transitions and may be obscured by the strong absorption from the biphenyl chromophore.

The experimental UV-Vis spectrum shows a strong absorption maximum as detailed in the table below. nih.gov

Solvent λ_max (nm) Associated Transition Type
Not Specified~280π → π*

This intense absorption is characteristic of the highly conjugated biphenyl system and is assigned to a π → π* transition.

X-ray Diffraction (XRD) Studies

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice (crystal packing).

While it has been noted that the conformations of this compound are centrosymmetric, detailed single-crystal X-ray diffraction data for this specific compound is not available in the surveyed literature. However, the crystal structure of the closely related analog, Dimethyl 4,4'-biphenyldicarboxylate , has been determined and provides significant insight into the likely conformation of the diethyl ester. nih.gov

In the crystal structure of the dimethyl analog, the molecule adopts a nearly planar conformation. The most significant deviation from planarity is the dihedral angle between the two phenyl rings of the biphenyl unit. This twist is a common feature in biphenyl derivatives and results from a balance between the steric hindrance of the ortho-hydrogens (which favors a twisted conformation) and the π-conjugation across the rings (which favors a planar conformation). The ester groups are nearly coplanar with the benzene rings to which they are attached, maximizing electronic conjugation.

The crystal packing is typically governed by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules.

The table below presents key structural parameters determined for the analog, Dimethyl 4,4'-biphenyldicarboxylate, which are expected to be very similar for the diethyl compound. nih.gov

Structural Parameter Value (for Dimethyl 4,4'-biphenyldicarboxylate)
Dihedral Angle (between Phenyl Rings)~37.3°
Bond Length (Inter-ring C-C)~1.49 Å
Bond Length (Ester C=O)~1.20 Å
Bond Length (Ester C-O)~1.34 Å
Bond Length (Ester O-CH₃)~1.45 Å

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline properties of a bulk material. By measuring the angles and intensities of X-rays scattered by the crystalline lattice of a substance, a unique diffraction pattern is generated. This pattern serves as a fingerprint for the crystalline solid, allowing for phase identification, and analysis of crystal structure and purity.

For organic compounds like this compound, PXRD is essential for confirming the solid-state structure and ensuring lot-to-lot consistency. While the technique is widely applied to characterize related biphenyl structures, such as those in metal-organic frameworks, specific, publicly available PXRD data with indexed peaks for this compound is not prevalent in the reviewed literature. rsc.orgnih.gov The centrosymmetric, spacer-type crystal structure mentioned for this molecule is the type of information that would be confirmed and studied in detail using diffraction methods. biosynth.com

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that measure changes in a material's properties as a function of temperature. TGA monitors mass changes, providing information on thermal stability and decomposition, while DSC measures the heat flow associated with phase transitions, such as melting and crystallization. netzsch.comtainstruments.com

Thermal Stability and Decomposition Pathways

Thermogravimetric analysis is instrumental in determining the temperature range in which a compound is stable and the profile of its decomposition. For this compound, with a boiling point of 431°C, significant thermal decomposition is expected at elevated temperatures. sigmaaldrich.com

While specific experimental TGA data is not detailed in the searched literature, the decomposition pathway for esters like this typically involves the cleavage of the ester bonds. The initial decomposition step would likely be the loss of the ethoxy groups (–OCH₂CH₃). Further heating would lead to the breakdown of the central biphenyl core. A theoretical decomposition pathway might involve the sequential loss of these functional groups, followed by the fragmentation or oxidation of the aromatic rings at much higher temperatures. nih.gov

Phase Transition Behavior

Differential Scanning Calorimetry is key to understanding the phase transitions of this compound. The compound is known to be a mesogen, meaning it exhibits liquid crystalline properties. biosynth.com This indicates the existence of intermediate phases between the solid and isotropic liquid states.

The primary solid-to-liquid phase transition is the melting point, which has been reported at 113°C or within the range of 112°C to 114°C. sigmaaldrich.comfishersci.com Upon heating, the crystalline solid transforms into a liquid crystal phase before becoming a clear isotropic liquid at a higher temperature. Database entries also note the potential for crystal-to-crystal or solid-to-solid transitions, suggesting polymorphic behavior where the material can exist in different crystalline forms. nih.gov The study of related biphenyl derivatives by DSC often reveals multiple distinct phase transitions, such as smectic A (SmA) and smectic C (SmC) phases, which are characterized by sharp peaks in their DSC thermograms. scispace.commdpi.com

Table 1: Observed Thermal Transitions for this compound

Transition TypeTemperature (°C)Source
Melting Point113 sigmaaldrich.com
Melting Point Range112 - 114 fishersci.com
Liquid Crystalline PhaseNoted biosynth.comnih.gov
Solid-to-Solid TransitionNoted nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and oxygen in a sample. This data is used to confirm the empirical and molecular formula of a compound, serving as a critical check of its purity and identity. The molecular formula for this compound is C₁₈H₁₈O₄, with a molecular weight of approximately 298.34 g/mol . sigmaaldrich.comnist.gov

While some commercial sources note a purity of 98%, specific experimental elemental analysis results are often not reported. fishersci.com However, the theoretical composition can be calculated from the molecular formula.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (g/mol)CountTotal Mass (g/mol)Percentage (%)
CarbonC12.01118216.19872.48%
HydrogenH1.0081818.1446.08%
OxygenO15.999463.99621.44%

Note: Calculations are based on the molecular formula C₁₈H₁₈O₄ and standard atomic weights.

Iv. Chemical Reactivity and Derivatization of Diethyl 4,4 Biphenyldicarboxylate

Hydrolysis Reactions to 4,4'-Biphenyldicarboxylic Acid

The hydrolysis of the ethyl ester groups in Diethyl 4,4'-biphenyldicarboxylate (B8443884) to the corresponding carboxylic acid, 4,4'-Biphenyldicarboxylic acid, is a fundamental transformation. organic-chemistry.orglibretexts.org This reaction can be effectively achieved under both acidic and basic conditions.

In the presence of a strong acid and water, Diethyl 4,4'-biphenyldicarboxylate can be hydrolyzed to 4,4'-Biphenyldicarboxylic acid. The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by water. This is a reversible process, and to drive the reaction to completion, it is often necessary to use a large excess of water or to remove the ethanol (B145695) byproduct from the reaction mixture.

Typical Acid-Catalyzed Hydrolysis Conditions:

ParameterCondition
Catalyst Strong acids such as HCl, H₂SO₄
Solvent Water, often with a co-solvent like dioxane or THF to improve solubility
Temperature Reflux
Reaction Time Several hours to overnight

Base-catalyzed hydrolysis, also known as saponification, is a more common and often more efficient method for converting this compound to its dicarboxylic acid. libretexts.org The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This process is irreversible as the resulting carboxylate ion is deprotonated by the alcohol byproduct, driving the equilibrium towards the products. The dicarboxylic acid is obtained after a final acidification step.

Typical Base-Catalyzed Hydrolysis Conditions:

ParameterCondition
Base Strong bases such as NaOH, KOH
Solvent A mixture of water and an alcohol (e.g., ethanol, methanol)
Temperature Reflux
Reaction Time 1-4 hours
Work-up Acidification with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid

Transesterification Reactions

Transesterification is a process where the ethyl groups of the ester are exchanged with another alcohol, leading to the formation of a different diester of 4,4'-biphenyldicarboxylic acid. libretexts.orgcommonorganicchemistry.commasterorganicchemistry.com This reaction can be catalyzed by either acids or bases and is an equilibrium process. masterorganicchemistry.com To favor the formation of the desired product, the alcohol reactant is typically used in large excess. libretexts.org This reaction is particularly useful for producing a variety of esters from a common starting material. bohrium.com For aromatic esters like this compound, transesterification can be carried out to introduce different alkyl or aryl groups, thereby modifying the properties of the resulting molecule. asianpubs.orggoogle.com

General Transesterification Conditions:

ParameterCondition
Catalyst Acid (e.g., H₂SO₄, p-TsOH) or Base (e.g., NaOR, K₂CO₃)
Reactant Excess of the desired alcohol (R'OH)
Solvent The reactant alcohol or an inert solvent like toluene
Temperature Reflux, often with removal of the ethanol byproduct

Functional Group Transformations

Beyond reactions at the ester carbonyl group, this compound can undergo transformations involving the reduction of the ester functionalities and the modification of the aromatic rings.

The ester groups of this compound can be reduced to primary alcohols, yielding 4,4'-bis(hydroxymethyl)biphenyl. This transformation is typically achieved using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a strong and non-selective reducing agent capable of reducing esters to primary alcohols. commonorganicchemistry.comchemistrysteps.comnumberanalytics.com The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.comnumberanalytics.comic.ac.uk

Sodium Borohydride (B1222165) (NaBH₄): While generally less reactive towards esters than LiAlH₄, sodium borohydride can be used for the reduction, often requiring harsher conditions such as higher temperatures or the use of activating additives. ias.ac.inresearchgate.net The reduction of aromatic esters with NaBH₄ in a methanol-THF system has been reported to be effective. ias.ac.inresearchgate.net

Typical Reduction Conditions:

ReagentSolventTemperature
LiAlH₄Anhydrous Diethyl Ether or THF0 °C to reflux
NaBH₄ / Methanol (B129727)THFReflux

A study on the electrochromic properties of this compound showed that it undergoes a two-step electrochemical reduction. rsc.org

The biphenyl (B1667301) core of the molecule is susceptible to electrophilic aromatic substitution reactions. rsc.org The ester groups are deactivating and meta-directing. However, the reactivity and regioselectivity can be influenced by the reaction conditions and the presence of other substituents.

Nitration: The introduction of nitro groups onto the aromatic rings can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid. researchgate.net The ester groups direct the incoming nitro groups to the positions meta to them (i.e., the 2, 2', 6, and 6' positions). The nitration of substituted biphenyls has been studied, though specific conditions for the diethyl ester are not widely reported. researchgate.net

Halogenation: Halogenation can introduce halogen atoms onto the aromatic rings, which can then serve as handles for further transformations such as cross-coupling reactions.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. escholarship.orgnih.gov For biphenyl derivatives, palladium-catalyzed C-H activation has been used to introduce various functional groups, offering a powerful tool for derivatization. escholarship.orgnih.gov These methods can provide access to a wide range of substituted biphenyl compounds that would be difficult to synthesize through traditional methods. nih.gov

Aromatic Ring Functionalization

Polymerization Initiation and Chain Growth

This compound is a crucial monomer in the field of polymer chemistry, particularly for the synthesis of high-performance polymers. Its bifunctional nature, with two ester groups, allows it to participate in step-growth polymerization.

This compound is not a suitable monomer for radical polymerization. This type of polymerization proceeds through the addition of free radicals to monomers, which typically contain carbon-carbon double bonds (e.g., vinyl groups). The chemical structure of this compound lacks such a feature, making it inert under typical radical polymerization conditions.

Polycondensation is the primary polymerization method involving this compound. In these reactions, the ester serves as a dicarboxylic acid equivalent, reacting with other bifunctional monomers like diols or diamines to form polyesters or polyamides, respectively. A small molecule, in this case ethanol (CH₃CH₂OH), is eliminated during the condensation process.

The synthesis of polyesters via this route is well-documented. Polyesters derived from 4,4'-biphenyldicarboxylic acid are noted for their desirable properties, and the acid's residues can be sourced from its esters, including this compound. google.com The reaction, a transesterification, is typically carried out by heating the monomer with a diol, such as 1,4-butanediol (B3395766) or ethylene (B1197577) glycol. google.com To facilitate the reaction and achieve high molecular weights, a catalyst like titanium tetraisopropoxide is often employed, and the reaction is conducted at elevated temperatures under reduced pressure to effectively remove the ethanol byproduct and drive the equilibrium towards polymer formation. google.com The use of the diethyl ester derivative can be advantageous as it sometimes permits polymerization at lower temperatures compared to reactions involving the free dicarboxylic acid. jk-sci.com

Similarly, this monomer can react with various diamines to produce polyamides, which are known for their high thermal stability and strength. google.com

Table 2: Examples of Polycondensation Reactions

Co-monomer Catalyst Polymer Type
1,4-Butanediol Titanium Tetraisopropoxide Polyester
Ethylene Glycol Titanium Tetraisopropoxide Polyester

V. Applications in Polymer Science and Materials Engineering

Diethyl 4,4'-Biphenyldicarboxylate (B8443884) as a Monomer

The primary application of diethyl 4,4'-biphenyldicarboxylate in polymer science is as a direct monomer in polycondensation reactions, particularly in the synthesis of polyesters through transesterification. The ester functional groups allow for polymerization at milder temperatures compared to the corresponding dicarboxylic acid. acs.org

This compound is a key building block for a range of polyesters. It is typically reacted with various aliphatic or aromatic diols via melt transesterification to produce polymers with a biphenyl (B1667301) moiety in their backbone. utwente.nl The rigid nature of the biphenyl unit is instrumental in creating polymers with high thermal stability and ordered structures.

The incorporation of the rigid, rod-like 4,4'-biphenyldicarboxylate unit into a polymer chain is a well-established strategy for creating thermotropic liquid crystalline polymers (TLCPs). These materials exhibit ordered, liquid crystal phases in the melt, which allows for the formation of highly oriented fibers and molded parts with exceptional mechanical properties.

Research has shown that polyesters synthesized from this compound and aliphatic diols, such as 1,4-butanediol (B3395766), exhibit liquid crystalline behavior. utwente.nl The specific mesophase observed can be influenced by modifications to the diol component. For instance, the unsubstituted polyester with 1,4-butanediol displays a smectic A mesophase, while introducing a methyl group to the diol (2-methyl-1,4-butanediol) results in a nematic mesophase. utwente.nl However, further substitution with multiple methyl groups can disrupt the ordered packing and eliminate the liquid crystalline behavior. utwente.nl A copolyester created using this compound with a mix of 1,4-butanediol and 2,2,3,3-tetramethyl-1,4-butanediol was found to exhibit a broad nematic mesophase. utwente.nl

Table 1: Thermal Properties of Polyesters from this compound and Substituted 1,4-Butanediols

Diol Component Mesophase Behavior
1,4-Butanediol Smectic A
2-Methyl-1,4-butanediol Nematic
2,2-Dimethyl-1,4-butanediol No liquid crystalline behavior
2,3-Dimethyl-1,4-butanediol No liquid crystalline behavior

Source: Data compiled from research on polyesters based on 4,4'-biphenyldicarboxylic acid. utwente.nl

This compound, or more commonly its parent diacid 4,4'-biphenyldicarboxylic acid (BDA), is used to synthesize high-performance copolyesters with tailored properties. By incorporating the biphenyl unit into existing polyester structures like poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), researchers can enhance thermal stability and mechanical strength. researchgate.net For example, copolyesters of PCT modified with BDA (PCTB) have been successfully synthesized, with the BDA content influencing the final properties of the material. researchgate.net Similarly, polyesters prepared from BDA and 1,6-hexanediol have been shown to possess a combination of high tensile strength and improved toughness, making them suitable for injection molding applications. google.com The use of the diethyl ester can be advantageous in these polymerization processes as it allows for lower reaction temperatures. jk-sci.com

While the direct synthesis of polyamides from this compound is less common than from its corresponding diacid chloride, the 4,4'-biphenyl dicarboxylate structure is fundamental to a class of high-performance aromatic polyamides (aramids). These polymers are typically synthesized via direct polycondensation of 4,4'-biphenyldicarboxylic acid with various aromatic diamines. researchgate.net The introduction of the rigid biphenyl unit into the polyamide backbone imparts excellent thermal stability and mechanical properties. sci-hub.boxnih.gov Modifications to the biphenyl unit, such as the introduction of 2,2'-dimethyl groups, can be used to disrupt chain packing, which enhances the solubility of the resulting polyamides without significantly compromising their thermal stability. sci-hub.box

The biphenyl-4,4'-dicarboxylate moiety is a structural component in certain thermally stable polyimides. The synthesis of these high-performance polymers generally involves the polycondensation of an aromatic dianhydride with an aromatic diamine. ntu.edu.twresearchgate.net While this compound is not the direct monomer, the corresponding 4,4'-biphenyldicarboxylic acid can be a precursor in the multi-step synthesis of specific dianhydrides. The inclusion of the rigid biphenyl structure contributes to the exceptional thermal and mechanical properties characteristic of polyimides, which are used in demanding applications in the aerospace and electronics industries. core.ac.uk

Synthesis of Polyesters

Role in Metal-Organic Frameworks (MOFs) Research

In the field of materials engineering, the biphenyl-4,4'-dicarboxylate ligand, obtained from the hydrolysis of this compound, is a crucial building block for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials consisting of metal ions or clusters coordinated to organic linker molecules. The length, rigidity, and geometry of the linker are critical in determining the structure and properties of the resulting framework.

The biphenyl-4,4'-dicarboxylate linker is highly valued for its linear and rigid nature, which facilitates the formation of robust and porous frameworks. nih.gov Researchers have synthesized a variety of MOFs using this linker with different metal ions, including nickel, manganese, zinc, and cadmium. nih.govrawdatalibrary.netrsc.org These materials exhibit diverse structural topologies and are investigated for applications in gas storage, separation, and catalysis. researchgate.net For instance, a nickel-based MOF synthesized hydrothermally with 4,4'-biphenyldicarboxylic acid (BPDC) demonstrated potential for supercapacitor applications. nih.gov The properties of these MOFs, such as pore size and surface area, can be tuned by adjusting synthesis conditions or by using substituted versions of the biphenyl dicarboxylate linker, such as 2,2'-dimethyl-4,4'-biphenyldicarboxylic acid or 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid. rawdatalibrary.netrsc.org

Table 2: Examples of MOFs Synthesized with Biphenyl-4,4'-dicarboxylate and its Derivatives

Linker Metal Ion Resulting MOF Structure/Topology Potential Application
4,4'-Biphenyldicarboxylic acid (BPDC) Nickel (Ni) Interconnected nanoplates Supercapacitors nih.gov
2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid Nickel (Ni) 2D sql topological network Not specified rawdatalibrary.net
2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid Cadmium (Cd) 3D flu framework Not specified rawdatalibrary.net
2,2'-Dimethoxy-4,4'-biphenyldicarboxylic acid Manganese (Mn) 3D framework with sra topology Not specified rsc.org

Source: Data compiled from various research articles on MOF synthesis. nih.govrawdatalibrary.netrsc.org

Linker in MOF Synthesis (via 4,4'-Biphenyldicarboxylic Acid)

4,4'-Biphenyldicarboxylic acid (H2bpdc), derived from this compound, is a widely utilized organic linker in the construction of Metal-Organic Frameworks (MOFs). Its rigid, linear geometry and the presence of two carboxylate groups at opposite ends make it an ideal component for creating porous, crystalline structures with high surface areas and tunable properties.

Hydrothermal and solvothermal methods are the predominant techniques for synthesizing MOFs using 4,4'-biphenyldicarboxylic acid. worldscientific.comresearchsynergypress.com These methods involve heating a mixture of the metal salt and the organic linker in a sealed vessel, with the primary distinction being the solvent used. Hydrothermal synthesis employs water, while solvothermal synthesis utilizes other organic solvents. researchsynergypress.com

The choice of solvent and reaction temperature are critical parameters that significantly influence the resulting MOF's structure, morphology, and properties. worldscientific.comresearchsynergypress.com For instance, in the synthesis of manganese(II) 4,4'-biphenyldicarboxylate MOFs, different solvents lead to distinct structural phases. rsc.org A facile one-step hydrothermal method has been reported for the synthesis of nickel-based MOFs using 4,4'-biphenyldicarboxylic acid, where the pore size of the nanostructure can be tuned by varying the synthesis temperature. nih.govresearchgate.netnih.gov

Synthesis Method Description Key Parameters Advantages
Hydrothermal Uses water as the solvent under high temperature and pressure. researchsynergypress.comTemperature, Pressure, pH, Reactant Molar Ratio worldscientific.comEnvironmentally friendly, can produce highly crystalline materials. nih.gov
Solvothermal Uses non-aqueous solvents under high temperature and pressure. researchsynergypress.comSolvent Type, Temperature, Pressure, Reactant Concentration researchsynergypress.comOffers control over particle size and shape, can produce novel phases not accessible through other methods. researchsynergypress.com

This table provides a comparative overview of hydrothermal and solvothermal synthesis methods for MOFs.

Research has demonstrated the successful synthesis of various metal-organic frameworks under solvothermal conditions using derivatives of 4,4'-biphenyldicarboxylic acid, such as 3,3'-dimethoxy-4,4'-biphenyldicarboxylic acid and 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid. researchgate.netrsc.orgacs.org These studies highlight the versatility of the biphenyl-dicarboxylate backbone in creating a diverse range of MOF architectures.

For example, manganese(II) 4,4'-biphenyldicarboxylate MOFs synthesized under different solvothermal conditions have exhibited different topologies, one featuring a non-interpenetrated structure with a rare cem topological net and another with a non-porous α-polonium topology. rsc.org Similarly, MOFs synthesized with 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid have shown different frameworks, including a 3D framework with sra topology and a 2D network with sql topology. rsc.org

The structural diversity of these MOFs is also influenced by the coordination environment of the metal ions and the flexibility of the biphenyl linker, which can exhibit rotation between the two phenyl rings. acs.orgnih.gov This adaptability allows for the formation of complex structures, including interpenetrated frameworks. For instance, a four-fold interpenetrated 3D framework with lvt topology has been observed in a copper-based MOF using 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid. rsc.org

MOF System Linker Metal Ion Observed Topologies
Manganese(II) MOF4,4'-Biphenyldicarboxylic acidMn(II)cem, α-polonium rsc.org
Multi-metal MOFs2,2'-Dimethoxy-4,4'-biphenyldicarboxylic acidMn(II), Ni(II), Cu(II), Cd(II)sra, sql, lvt rsc.org
Zinc(II) MOF3,3'-Dimethoxy-4,4'-biphenyldicarboxylic acidZn(II)2D coordination network acs.org
Cadmium(II) MOF3,3'-Dimethoxy-4,4'-biphenyldicarboxylic acidCd(II)3D framework with sra topology acs.org

This table showcases the topological diversity of MOFs derived from biphenyl-dicarboxylate linkers.

The functionalization of MOFs, either through the use of pre-functionalized linkers or via post-synthetic modification (PSM), is a powerful strategy for tailoring their properties. rsc.orgillinois.edunih.gov this compound derivatives, which can be modified with various functional groups, serve as precursors to these functionalized linkers.

For example, amine-functionalized MOFs can be synthesized using 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid, which is derived from a functionalized this compound. rsc.org These amine groups can then undergo further reactions in a post-synthetic manner to introduce new functionalities within the MOF pores. bath.ac.uknih.gov This approach allows for the creation of materials with enhanced capabilities for applications such as catalysis and selective gas adsorption.

The synthesis of functionalized DUT-5, an aluminum-based MOF, has been achieved using various functionalized biphenyl-4,4'-dicarboxylic acid molecules, including those with nitro, amino, and azide groups. rsc.org This demonstrates the feasibility of incorporating a wide range of chemical functionalities into the MOF structure by starting with appropriately substituted this compound precursors.

Precursor for MOF-Derived Materials

Beyond their direct use as structural components, MOFs synthesized with 4,4'-biphenyldicarboxylate linkers can also serve as precursors for the synthesis of other advanced materials. Through processes like pyrolysis, the ordered structure of the MOF can be transformed into highly porous carbon materials or metal/metal oxide composites with unique properties.

For instance, a bimetallic MOF-derived Co3O4/SnO2 nanocomposite has been prepared using a hydrothermal method followed by air calcination. rsc.org This material demonstrated effectiveness in ethanol (B145695) detection, showcasing how the initial MOF structure can be leveraged to create functional nanomaterials. The high surface area and well-defined porosity of the parent MOF are often retained in the derived material, making this a promising route for the synthesis of advanced functional materials.

Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which involve non-covalent interactions to form organized structures, are highly relevant to the behavior of molecules derived from this compound. The rigid biphenyl core and the terminal functional groups facilitate self-assembly processes, leading to the formation of well-ordered supramolecular architectures.

Hydrogen bonding plays a crucial role in the self-assembly of molecules containing the 4,4'-biphenyldicarboxylate moiety. nih.gov In the solid state, these molecules can form extended networks through hydrogen bonds between the carboxylic acid groups. This directional and specific interaction is a key driving force in the formation of ordered crystalline structures.

π-π Stacking Interactions

The biphenyl group is a mesogenic moiety known to engage in significant π-π stacking interactions. nih.gov These noncovalent interactions are crucial in the design of advanced polymers and have been explored in various fields, including self-assembled monolayers and molecular recognition. nih.gov In polymer networks, π-π stacking between biphenyl side groups can induce the formation of noncovalent crosslinks. nih.govnih.gov This phenomenon has a direct impact on the material's bulk properties.

Research on crosslinked polymers containing biphenyl moieties has shown that these intramolecular interactions can lead to unexpected swelling behavior. nih.govuky.edu Instead of a consistent decrease in swelling with increased crosslinker content, the π-π stacking interactions provide an additional layer of network restriction, minimizing the swelling ratio by limiting the motion of the polymer chains. nih.gov These layered noncovalent interactions are sometimes referred to as smectic interactions. nih.gov The influence of these interactions can be demonstrated by swelling the polymers in different types of solvents. For instance, using an aromatic solvent like toluene can disrupt the non-covalent π-π stacking, resulting in a higher swelling ratio compared to when non-aromatic solvents are used. nih.gov

Table 1: Effect of π-π Stacking on Polymer Network Properties

Property Observation Rationale
Swelling Ratio Unexpectedly low swelling ratio with increasing covalent crosslinker content. nih.govuky.edu Biphenyl side groups form noncovalent crosslinks via π-π stacking, restricting network swelling. nih.gov
Solvent Response Higher swelling ratio observed in aromatic solvents (e.g., toluene). nih.gov Aromatic solvents disrupt the intramolecular π-π stacking interactions between biphenyl moieties. nih.gov

| Mechanical Properties | Compressive modulus increases with increasing crosslinking density. nih.govuky.edu | The combination of covalent crosslinks and noncovalent π-π interactions enhances network integrity. |

These interactions are also fundamental in molecular recognition, where aromatic domains in molecules containing biphenyl rings lead to strong binding affinities with other molecules through π-π stacking. nih.gov

Formation of Ordered Nanostructures on Surfaces

The self-assembly of molecules on surfaces is governed by a delicate balance between molecule-substrate and intermolecular interactions. scispace.com Biphenyl derivatives are excellent candidates for forming ordered nanostructures due to their rigid shape and potential for intermolecular forces like π-π stacking.

Studies on 4,4′-biphenyl dicarboxylic acid (BDA), the parent dicarboxylic acid of this compound, on copper surfaces have shown that thermally activated reactions can significantly influence the formation of molecular structures. The interplay of interactions can trigger deprotonation of the carboxylic acid groups, leading to the formation of complex, well-ordered structures that combine both intact and deprotonated molecules.

The formation of self-assembled monolayers (SAMs) using 4'-substituted-4-mercaptobiphenyls on gold (Au) and silver (Ag) surfaces further illustrates the ordering capabilities of the biphenyl unit. tu-dresden.de These rigid molecules form defined SAMs with superior chemical and thermal stability compared to more flexible alkanethiols. researchgate.net The orientation of the molecules within these monolayers can be precisely characterized, revealing how the biphenyl planes are tilted and rotated relative to the surface normal.

Table 2: Molecular Orientation in Self-Assembled Monolayers of 4'-Substituted-4-mercaptobiphenyls on Gold (Au) and Silver (Ag) Surfaces

4'-Substituent Group Substrate Tilt Angle from Surface Normal (°) Rotation Angle around 1,4-axis (°)
-NO₂ Au 14 30
-NO₂ Ag 8 32
-C(O)CH₃ Au 20 15
-C(O)CH₃ Ag 21 10
-CO₂Et Au 12 30
-CO₂Et Ag 11 31

Data sourced from studies on 4'-substituted-4-mercaptobiphenyls, which serve as a model for the self-assembly behavior of rigid biphenyl cores. tu-dresden.deresearchgate.net

Scanning tunneling microscopy studies confirm that these plate-shaped molecules can form incommensurate, highly ordered structures on surfaces like Au(111). researchgate.net

Liquid Crystalline Material Development

Esters containing biphenyl nuclei are considered highly suitable candidates for constructing liquid crystalline molecules. 182.160.97 The rigid and elongated nature of the biphenyl core is a key structural feature that promotes the formation of mesophases. 182.160.97nih.gov this compound itself is classified as a mesogen, indicating it possesses liquid crystalline properties. biosynth.com

The development of liquid crystals is highly sensitive to molecular architecture, where slight modifications to the molecular geometry can lead to significant changes in mesomorphic behavior. 182.160.97nih.gov Research into various biphenyl ester derivatives demonstrates a rich variety of liquid crystalline phases, including nematic and smectic phases. scispace.comrsc.orgtandfonline.com The stability and temperature range of these phases are strongly influenced by factors such as the length and parity (odd vs. even number of carbon atoms) of terminal alkoxy or alkyl chains. 182.160.97nih.gov

For example, studies on homologous series of alkyloxy-4,4'-biphenyl esters have shown that single-chain esters exhibit liquid crystallinity, while analogous compounds with double or triple chains may not. 182.160.97 Similarly, in other systems, the introduction of a biphenyl moiety into an azomethine/ester structure has been shown to produce liquid crystals with high thermal stability and broad enantiotropic nematic temperature ranges. nih.gov The free rotation in the biphenyl rings enhances molecular flexibility, which in turn affects the physical and thermal properties of the resulting mesophases. nih.gov

Table 3: Mesophase Behavior of Selected Biphenyl Ester Derivatives

Compound Class Mesophase(s) Observed Key Structural Features
Alkyloxy-4,4'-biphenyl Esters Nematic 182.160.97 Single terminal alkoxy chains of varying lengths. 182.160.97
Biphenyl Ester Imides Nematic, Smectic rsc.org Contains imide groups with 4-cyano or 4-decyloxy substituents. rsc.org
Azo Ester-based Biphenyls Nematic, Smectic C tandfonline.com Azo-ester linkage with a terminal dodecyloxy tail. tandfonline.com

The synthesis of star-shaped liquid crystals using a phloroglucinol core linked to biphenyl ester arms further showcases the versatility of this structural unit. scispace.com These materials can exhibit enantiotropic nematic phases and can vitrify into a glassy state upon cooling, retaining their liquid crystal properties at room temperature. scispace.com This research underscores the foundational role of biphenyl esters in the design and synthesis of new liquid crystalline materials for a range of technological applications. 182.160.97scispace.com

Vi. Computational Chemistry and Theoretical Studies

Molecular Modeling and Simulations

Molecular modeling and simulations are powerful tools to explore the conformational landscape and intermolecular interactions of Diethyl 4,4'-biphenyldicarboxylate (B8443884). These studies help in understanding the molecule's three-dimensional structure and how it interacts with its environment.

Theoretical studies on biphenyl (B1667301) systems indicate a delicate balance between two opposing forces: the steric hindrance between the ortho-hydrogens, which favors a twisted conformation, and the π-conjugation between the rings, which favors a planar conformation. For unsubstituted biphenyl, the equilibrium dihedral angle in the gas phase is around 44°. scivisionpub.com In the case of Diethyl 4,4'-biphenyldicarboxylate, the para-substitution of the bulky ethyl carboxylate groups has a minimal direct steric effect on the inter-ring dihedral angle.

While a specific conformational analysis for this compound is not extensively reported, data from its close analog, Dimethyl 4,4'-biphenyldicarboxylate, reveals that in the crystalline state, the molecule can be essentially planar. This planarity is often enforced by crystal packing forces. However, in the gas phase or in solution, a non-planar conformation is expected to be more stable. The rotation of the ethyl ester groups relative to the phenyl rings also contributes to the conformational diversity of the molecule.

Table 1: Key Torsional Angles in Biphenyl Systems

Torsional Angle Description Typical Value (in degrees) Influencing Factors
Phenyl-Phenyl Rotation between the two aromatic rings ~44 (in gas phase for biphenyl) Steric hindrance, π-conjugation, crystal packing
Ring-Ester Group Rotation of the carboxylate group relative to the phenyl ring Varies Electronic effects, intermolecular interactions
O-C-C-H (ethyl group) Rotation within the ethyl side chains Multiple low-energy conformers Thermal energy, packing constraints

In the solid state, the arrangement of this compound molecules is governed by a variety of non-covalent interactions. These interactions are crucial in determining the crystal packing and, consequently, the material's bulk properties. Analysis of related structures suggests that C-H···O interactions are likely to be significant, where the hydrogen atoms of the phenyl rings and ethyl groups interact with the oxygen atoms of the carboxylate groups on neighboring molecules.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic properties and reactivity of this compound.

The electronic properties of this compound are of interest for its potential applications in materials science, for instance, as a component in liquid crystals or electrochromic devices. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters that determine the electronic behavior of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

Experimental work on the electrochromism of this compound has shown that it undergoes a two-step reduction at -1.5 V and -2.2 V. nih.gov These reduction potentials are directly related to the energy of the LUMO, indicating its ability to accept electrons. The color change from colorless to yellow and then to red upon reduction suggests the formation of radical anions and dianions with altered electronic structures and absorption spectra.

Table 2: Calculated Electronic Properties of Related Biphenyl Compounds

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV)
Biphenyl DFT/B3LYP -6.24 -0.34 5.90
4,4'-Biphenyldicarboxylic acid DFT/B3LYP -7.01 -2.45 4.56
This compound (Estimated) DFT ~ -6.8 ~ -1.8 ~ 5.0

Note: The values for this compound are estimations based on trends observed in related compounds and are for illustrative purposes.

Computational methods can be employed to investigate the reaction mechanisms involved in the synthesis and transformation of this compound. For instance, the Fischer-Speier esterification of 4,4'-biphenyldicarboxylic acid with ethanol (B145695) in the presence of an acid catalyst is a common synthetic route.

Theoretical calculations can model the reaction pathway, identifying the structures of intermediates and transition states. This would involve the protonation of the carboxylic acid, nucleophilic attack by ethanol, and subsequent elimination of water. By calculating the energy profile of the reaction, the rate-determining step can be identified, and the reaction conditions can be optimized.

Similarly, the hydrolysis of this compound to its parent dicarboxylic acid can be studied computationally. These calculations would provide insights into the stability of the ester under different pH conditions and help in understanding its degradation pathways.

Docking and Binding Studies (if applicable for specific research contexts)

At present, there are no prominent research contexts in the public domain that detail docking and binding studies of this compound with specific biological macromolecules such as proteins or enzymes. Such studies are typically conducted when a compound is being investigated for potential pharmaceutical applications. Given that the primary interest in this compound appears to be in the field of materials science (e.g., liquid crystals, polymers), molecular docking studies are not a common area of investigation for this particular compound.

Should a biological activity be discovered for this molecule in the future, molecular docking could be a valuable tool to predict its binding mode to a target receptor and to guide the design of more potent analogs. The process would involve computationally placing the molecule into the active site of a protein and scoring the interactions to estimate the binding affinity.

Vii. Future Research Directions and Emerging Applications

Novel Synthetic Routes and Catalyst Development

The traditional synthesis of the parent compound, 4,4'-biphenyldicarboxylic acid, faces challenges related to long synthetic pathways and environmental concerns, prompting research into more efficient and sustainable methods. jk-sci.com Future developments are focused on innovative catalytic systems that offer higher yields, milder reaction conditions, and greater selectivity.

One promising area is the use of advanced coupling reactions. For instance, Suzuki-Miyaura cross-coupling reactions utilizing copper-based heterogeneous catalysts have been explored for the synthesis of biphenyl (B1667301) structures. chemicalbook.com Another approach involves the reductive coupling of phenol (B47542) derivatives, which can produce specific regioisomers of biphenyl-4,4'-dicarboxylic acid (BPDA) derivatives. protocols.io Research by the National Renewable Energy Laboratory has demonstrated the synthesis of related biaryl dicarboxylates from lignin-derived precursors using a Nickel-Bipyridine complex (NiBr2bipy) as a catalyst. protocols.io

Furthermore, metal-organic frameworks (MOFs) are being investigated as catalysts. A Zinc(II)-based coordination polymer has been shown to be an effective and recyclable heterogeneous catalyst for the Henry reaction, indicating the potential for MOF-based catalysis in related chemical transformations. nih.gov Older patent literature also describes the oxidation of precursors like 4,4'-diisopropylbiphenyl (B92181) using cobalt and/or manganese catalysts in aliphatic monocarboxylic acid solvents. google.comgoogle.com

Catalytic ApproachPrecursors/ReactantsCatalyst ExampleKey Advantages
Reductive Coupling Lignin-derived phenols (e.g., vanillic acid, syringic acid)NiBr2bipyUtilizes renewable biomass feedstocks. protocols.io
Suzuki-Miyaura Coupling Aryl halides, Phenylboronic acidCu(at)MCOPGreen chemistry approach with a recoverable catalyst. chemicalbook.com
Oxidation 4,4'-diisopropylbiphenylCobalt/Manganese saltsDirect oxidation route to the dicarboxylic acid precursor. google.com
MOF-based Catalysis 4-nitrobenzaldehyde, nitroethane (Henry Reaction)Zn(II)-based Coordination PolymerRecyclable, heterogeneous catalysis. nih.gov

Integration in Advanced Functional Materials

Diethyl 4,4'-biphenyldicarboxylate's rigid, linear structure makes it an excellent building block for advanced functional materials. It is identified as a mesogen, a substance that can form liquid crystal phases under certain conditions. biosynth.com This property is critical for applications in displays and optical films. The parent 4,4'-dibenzoic acid is a key monomer in the production of high-performance polymers known for their mechanical strength and liquid crystalline behavior. jk-sci.com

The molecule also serves as a linker in the construction of coordination polymers (CPs), also known as metal-organic frameworks (MOFs). nih.gov These materials are assembled from organic linkers and metal ions, creating highly ordered, porous structures. Biphenyl-dicarboxylate linkers are valued for their thermal stability and defined geometry, which allow for the design of MOFs with specific properties for use in gas storage, separation, and heterogeneous catalysis. nih.gov The ability to form thin films further enhances its utility in electronic and material science applications. biosynth.com

Material TypeRole of Diethyl 4,4'-biphenyldicarboxylate (B8443884)Key PropertyPotential Application
Liquid Crystals MesogenForms liquid crystalline phases. biosynth.comOptical displays, sensors, thin films. jk-sci.combiosynth.com
High-Performance Polymers Monomer (via its diacid precursor)Provides rigidity and thermal stability.High-strength fibers, engineering plastics. jk-sci.com
Coordination Polymers (MOFs) Organic LinkerCreates stable, porous frameworks. nih.govCatalysis, gas storage, chemical separation. nih.gov

Exploration of Bio-based Alternatives and Sustainability

Growing environmental regulations and a global focus on carbon neutrality are restricting the industrial use of petroleum-derived chemicals like 4,4'-biphenyldicarboxylic acid. jk-sci.com This has spurred significant research into sustainable, bio-based alternatives that mimic its structure and function.

A leading candidate is 2,2'-bifuran-5,5'-dicarboxylic acid (BFDCA), which can be derived from hemicellulose found in agricultural by-products. jk-sci.com BFDCA shares a similar rigid, linear structure to its biphenyl counterpart but offers considerable sustainability advantages. Its synthesis is simpler, proceeds under milder conditions, and the resulting polymers are often biodegradable. jk-sci.com Polymers synthesized from BFDCA and its diethyl ester derivative exhibit excellent mechanical properties and processability, sometimes at lower temperatures than their biphenyl-based equivalents. jk-sci.com

The use of other lignin-derived aromatic chemicals, such as 4-hydroxybenzoic acid, vanillic acid, and syringic acid, as precursors for biaryl dicarboxylates further represents a critical shift away from petroleum feedstocks toward a more sustainable chemical industry. protocols.io

Feature4,4'-Biphenyldicarboxylic Acid (Traditional)2,2'-Bifuran-5,5'-dicarboxylic acid (BFDCA)
Source Petroleum. protocols.ioAgricultural by-products (hemicellulose). jk-sci.com
Synthesis Long pathways, low selectivity, potential pollution. jk-sci.comSimpler synthesis under mild conditions. jk-sci.com
Polymer Biodegradability Poor. jk-sci.comLeads to biodegradable polymers. jk-sci.com
Polymerization Standard processing temperatures.Diethyl ester allows for polymerization at lower temperatures. jk-sci.com

This compound in Niche and High-Value Applications

Beyond its role in bulk polymers, this compound is positioned for use in several niche and high-value areas. It is supplied as a specialized chemical for early-stage discovery research, where it can be used as a model compound for studying aromatic interactions or as a fragment in the synthesis of more complex molecules. biosynth.comsigmaaldrich.com

Its application as a linker in the design of highly specific MOFs for targeted catalytic processes represents a high-value application. nih.gov The development of such materials is crucial for creating more efficient and selective industrial chemical processes. The unique optical and electronic properties derived from its biphenyl core also suggest potential, albeit less explored, applications in organic electronics and sensor technology.

While not directly involving this compound, related dicarboxylic acid esters are being investigated for novel applications. For example, a study on pyridine-2,4-dicarboxylic acid diethyl ester found that it could stabilize hypoxia-inducible factor 1-alpha (HIF-1α) and improve hair density in a clinical setting. nih.gov This type of research into the biological activity of structurally related diesters hints at untapped potential and future research directions for biphenyl compounds in high-value fields like cosmetics or pharmaceuticals, pending further investigation.

Q & A

Q. What are the established synthetic routes for diethyl 4,4'-biphenyldicarboxylate, and how is purity validated?

DBBD is synthesized via esterification of 4,4'-biphenyldicarboxylic acid or transesterification of dimethyl biphenyldicarboxylate (Me₂BPDC). highlights a multi-step synthesis starting from Me₂BPDC, involving nucleophilic substitution or functional group addition (e.g., amine, azide). Purity is validated using ¹H/¹³C NMR for structural confirmation and gas chromatography (GC) or HPLC to assess residual solvents/byproducts. Crystallographic analysis (e.g., X-ray diffraction) further confirms molecular conformation, as demonstrated in , where DBBD’s triclinic crystal structure was resolved .

Q. Which characterization techniques are critical for analyzing DBBD’s structural and thermal properties?

  • X-ray diffraction (XRD): Resolves crystal packing and conformational disorder (e.g., disordered aromatic rings in DBBD; ).
  • Thermogravimetric analysis (TGA): Assesses thermal stability; DBBD derivatives in polymers show increased degradation temperatures with higher BPDC content ( ).
  • NMR spectroscopy: Identifies functional groups and monitors post-synthetic modifications (e.g., tracking ligand replacement in MOFs; ).

Q. How does DBBD serve as a precursor for functionalized biphenyldicarboxylate ligands?

DBBD’s ethyl ester groups are hydrolyzed to yield 4,4'-biphenyldicarboxylic acid (H₂BPDC), a key ligand in MOFs. Functionalization (e.g., adding nitro or azide groups) is achieved by modifying the dimethyl ester (Me₂BPDC) intermediate before transesterification to DBBD (). These derivatives enable tailored porosity and reactivity in coordination polymers .

Advanced Research Questions

Q. What role does DBBD play in designing non-interpenetrated, ultraporous MOFs?

DBBD-derived H₂BPDC ligands are used with Zn₄O clusters to construct MOFs (e.g., MOF-210) with record-breaking surface areas (~10,400 m²/g). The ligand’s rigidity and length prevent interpenetration, enabling gas storage (e.g., CO₂: 2870 mg/g) and high-pressure methane adsorption. Symmetry considerations in linker arrangement are critical ( ) .

Q. How do DBBD-based MOFs enhance heterogeneous catalysis in C–H activation?

Cu-MOFs with BPDC ligands (e.g., [Cu₂(BPDC)₂(DABCO)]) catalyze oxidative C–H coupling reactions. The rigid biphenyl backbone stabilizes active Cu sites, while the porous structure facilitates substrate diffusion. Leaching tests (ICP-MS) confirm heterogeneous catalysis, with recyclability up to 5 cycles () .

Q. What methodological strategies resolve contradictions in DBBD copolymer performance?

In poly(butylene 2,5-thiophenedicarboxylate-co-butylene BPDC) copolymers, increasing BPDC content raises Tg (from 45°C to 72°C) but may reduce ductility. Conflicting mechanical data (e.g., Young’s modulus vs. elongation) are addressed by correlating DSC (thermal transitions) with tensile testing and SAXS (morphology analysis) ( ) .

Q. How does post-synthetic modification (PSM) of BPDC-based MOFs expand functionality?

Sulfur-tagged BPDC MOFs undergo oxidation with dimethyldioxirane to sulfones without framework collapse ( ). Similarly, UiO-67 MOFs allow ligand exchange (e.g., replacing BPDC with Rh complexes) for photocatalysis, monitored via ¹H NMR and BET surface area analysis () .

Q. What experimental designs optimize DBBD’s use in UV-shielding materials?

Copolymerizing DBBD with thiophenedicarboxylate units enhances UV absorption via π-conjugation. Key parameters include monomer feed ratios (e.g., 40% BPDC in PBTFB40) and annealing conditions to minimize crystallinity defects, evaluated via UV-Vis spectroscopy and mechanical testing ( ) .

Q. How do structural variations in uranyl-BPDC frameworks affect dimensionality?

Uranyl-BPDC coordination polymers exhibit 2D→3D polycatenation depending on solvent polarity. Acetonitrile promotes 2D sheets, while DMF induces interweaving into 3D networks. Solvothermal synthesis parameters (temperature, ligand concentration) are optimized using PXRD and topology analysis () .

Q. What advancements in DBBD-based chromatographic materials improve separation efficiency?

Core-shell silica particles coated with UiO-67 (BPDC-based MOFs) enhance hydrophobic interaction chromatography. Kinetic plots comparing HETP vs. flow rate validate performance, leveraging Golay’s equation for column efficiency modeling () .

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 4,4'-biphenyldicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 4,4'-biphenyldicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.